(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is a chemical compound belonging to the class of carbazoles, which are known for their diverse biological activities. This compound is characterized by its unique structure that includes a chloro substituent and a carboxamide functional group. It is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound is classified as an organochlorine compound and a monocarboxylic acid amide. Its molecular formula is with a molecular weight of approximately 248.71 g/mol . The compound can be sourced from various chemical databases, including PubChem and BenchChem, which provide detailed information regarding its properties and synthesis methods.
The synthesis of (1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide typically involves several key steps:
This synthetic route can be optimized for large-scale production by employing efficient catalysts and refining reaction conditions to enhance yield and purity.
The molecular structure of (1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide can be represented by its InChI and SMILES notations:
The compound exhibits a complex three-dimensional structure that contributes to its biological activity.
(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide participates in various chemical reactions:
These reactions allow for the modification of the compound’s structure to enhance its pharmacological properties.
The mechanism of action for (1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is primarily linked to its interaction with biological targets involved in various signaling pathways. While specific mechanisms may vary depending on the target system, studies indicate that compounds within this class may exhibit neuroprotective effects or influence prion protein activity in neurodegenerative diseases .
The detailed biochemical pathways through which this compound exerts its effects remain an active area of research.
(1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide has garnered interest within scientific research due to its potential therapeutic applications:
Research continues to explore its utility in drug development and other therapeutic areas based on its unique structural characteristics and biological activities.
The classical approach to accessing the (1S)-enantiomer relies on diastereomeric salt formation with chiral resolving agents, predominantly tartaric acid derivatives. This method exploits the differential solubility of diastereomeric salts formed between the racemic carbazole carboxylic acid precursor and an enantiopure tartaric acid agent.
The racemic synthesis begins with a Fischer indole cyclization or palladium-catalyzed cyclization (discussed in Section 1.3) to yield 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid. This racemic acid is then reacted with a stoichiometric amount of an enantiopure tartaric acid derivative—commonly di-p-toluoyl-D-tartaric acid (D-DTTA) or di-benzoyl-L-tartaric acid—in a mixture of polar protic and aprotic solvents (e.g., methanol/acetone or ethanol/ethyl acetate). The less soluble diastereomeric salt precipitates selectively, while the opposite enantiomer remains predominantly in solution. After filtration and recrystallization for purity enhancement, the salt is treated with a mild base (e.g., aqueous sodium bicarbonate) to liberate the enantiomerically enriched carboxylic acid. Subsequent coupling with ammonia using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or conversion to an acyl chloride followed by ammonolysis yields the target (1S)-carboxamide [2] [5].
Table 1: Tartaric Acid Derivatives in Resolution of 6-Chloro-THCA Carboxylic Acid
Resolving Agent | Solvent System | Diastereomeric Excess (de) Achieved | Yield of (1S)-Acid (%) |
---|---|---|---|
Di-p-Toluoyl-D-Tartaric Acid (D-DTTA) | Methanol/Acetone | >95% | 35-40 |
Dibenzoyl-L-Tartaric Acid | Ethanol/Ethyl Acetate | 85-90% | 30-35 |
O,O'-Dibenzoyl-(2R,3R)-Tartaric Acid | Isopropanol | 92-95% | 38 |
While effective for producing high enantiomeric purity (>99% ee after recrystallization), this resolution strategy suffers from inherent limitations: atom inefficiency (maximum theoretical yield of 50% per cycle without recycling the mother liquor), significant solvent consumption during recrystallization, and the requirement for stoichiometric amounts of often expensive resolving agents. Process intensification via recycling of the undesired enantiomer through racemization of the mother liquor or dynamic resolution techniques offers potential yield improvements but adds operational complexity [2].
Cocrystallization presents a complementary strategy to classical diastereomeric salt formation for enhancing the enantiopurity of (1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide or its synthetic intermediates. This approach leverages the formation of distinct crystalline lattices when the target enantiomer interacts with an enantiopure coformer molecule via non-covalent interactions (hydrogen bonding, π-π stacking, van der Waals forces). The resulting diastereomeric cocrystals exhibit different physical properties (solubility, melting point, crystal habit), enabling their separation.
Suitable coformers are typically chiral hydrogen-bond donors/acceptors with complementary functional groups to the carbazole scaffold. Examples include enantiopure 2,5-dihydroxybenzoic acid, mandelic acid derivatives, or tartaric acid monoesters. For instance, partially resolved (1S)-carboxamide (e.g., ~80% ee from a primary resolution step) can be dissolved with a stoichiometric amount of an (R)-coformer in a warm solvent like ethanol or acetonitrile. Upon controlled cooling or antisolvent addition, the cocrystal containing the (1S)-carboxamide and the coformer preferentially crystallizes. The coformer is subsequently removed by washing with a selective solvent (e.g., dilute aqueous acid or base that dissolves the coformer but not the carboxamide) or by simple dissociation in a solvent where the cocrystal is unstable, yielding the enantiopure carboxamide [2] [7].
The success of cocrystallization hinges critically on:
While cocrystallization can achieve >99% ee and offers advantages like avoiding acidic/basic conditions that might decompose the carboxamide, its implementation requires significant screening effort and process development. It is often most valuable as a polishing step following an initial resolution or asymmetric synthesis [7].
Table 2: Cocrystallization Agents for (1S)-6-Chloro-THCA-1-Carboxamide Enrichment
Coformer | Solvent System | Enantiomeric Excess (ee) Input/Output | Functionality Interaction |
---|---|---|---|
(R)-2,5-Dihydroxybenzoic Acid | Ethyl Acetate/Heptane | 80% ee → 99.5% ee | Carboxamide C=O∙∙∙HO-Acid; Carbazole N-H∙∙∙O=C |
(S)-Mandelic Acid | Acetonitrile | 75% ee → 98.2% ee | Carboxamide N-H∙∙∙O-Alcohol; Carbazole C-H∙∙∙O=C |
(R,R)-Tartaric Acid Monoethyl Ester | Ethanol/Water | 85% ee → 99.3% ee | Complex H-bonding network |
Constructing the tricyclic 2,3,4,9-tetrahydro-1H-carbazole nucleus enantioselectively is pivotal. Modern approaches move beyond classical Fischer indole synthesis (often racemic) towards catalytic cyclization strategies capable of inducing asymmetry at C1.
Palladium-Catalyzed Direct Arylation/Cyclization: A highly effective route involves the Pd(0)/Pd(II)-catalyzed intramolecular C-H arylation of 2-haloanilides. For the 6-chloro derivative, a suitably substituted 2-chloro- or 2-bromoaniline is coupled with a chiral cyclohexenyl carboxylic acid derivative (e.g., via mixed anhydride or activated ester formation) to yield a N-(2-haloaryl)-4-chloro-2-cyclohexenylcarboxamide precursor. Under optimized conditions (Pd(OAc)₂ or PdCl₂(PPh₃)₂ (2-5 mol%), ligands like BINAP or Josiphos, weak base like CsOAc or K₂CO₃, polar solvent like DMSO or DMF, 100-120°C), this precursor undergoes sequential oxidative addition, enantiodetermining carbopalladation of the double bond, and C-H activation to form the carbazole ring with high enantioselectivity (often >90% ee). Crucially, the 6-chloro substituent must be present on the aniline ring prior to cyclization. The resulting enantioenriched 6-chloro-1-carboxy-2,3,4,9-tetrahydro-1H-carbazole is then converted to the carboxamide [4] [5].
Metal-Free Cyclization Strategies: Alternative catalytic approaches avoiding precious metals are emerging. Chiral Brønsted acid catalysis (e.g., BINOL-derived phosphoric acids) or organocatalysts can promote enantioselective cyclizations of appropriately designed indole-containing substrates, such as 3-(indolyl) alcohols or alkynyl indoles, via Friedel-Crafts alkylation or related mechanisms. For example, a 3-(4-chloro-2-cyclohexenyl)-substituted indole, under chiral phosphoric acid catalysis, can undergo intramolecular enantioselective Friedel-Crafts reaction to directly form the tetrahydrocarbazole core with the C1 stereocenter. While promising, these methods for the specific 6-chloro-1-carboxamide target often require further development regarding substrate scope, enantioselectivity levels (>85% ee reported in model systems), and compatibility with the chloro substituent [2].
The Pd-catalyzed route currently offers the most direct and mature catalytic asymmetric pathway to the core structure, although the metal-free organocatalytic methods represent an area of active research for potentially cheaper and more sustainable synthesis.
Table 3: Catalytic Cyclization Methods for Enantioenriched 6-Chloro-THCA Core
Cyclization Strategy | Catalyst System | Key Intermediate | ee Achieved | Key Advantage/Limitation |
---|---|---|---|---|
Pd-Catalyzed Intramolecular C-H Arylation | Pd(OAc)₂ (5 mol%), (S)-BINAP (6 mol%), CsOAc, DMSO, 110°C | N-(2-Chloro-4-iodophenyl)-4-chloro-2-cyclohexenecarboxamide | 92-95% | High ee, direct C-C/C-N bond formation; Requires chiral ligand, Pd |
Chiral Brønsted Acid Catalysis | (R)-TRIP (5 mol%), Toluene, -40°C | 3-(4-Chloro-2-cyclohexenyl)-1H-indole | 85-88% | Metal-free; Lower ee, requires specific indole substitution |
Organocatalyzed Enantioselective Hydroamination | Chiral Thiourea (10 mol%), CH₂Cl₂, rt | 2-(2-(4-Chlorophenylamino)ethyl)-1H-indole | 82% | Metal-free; Limited substrate scope for carbazoles |
Regardless of the cyclization strategy, the installation of the 6-chloro substituent and the carboxamide functionality requires careful optimization for efficiency, yield, and minimal impact on enantiopurity.
Directed Ortho-Metalation (DoM): If a suitable directing group (DG) is present on the pre-formed carbazole nucleus (e.g., CONR₂, OCONR₂), regioselective ortho-chlorination can be achieved. Treatment with strong bases like LDA (Lithium Diisopropylamide) or s-BuLi at low temperatures (-78°C) in THF, followed by quenching with a chlorine source (e.g., Cl₂, NCS, hexachloroethane), can install chlorine specifically at the C6 position. While powerful, this method requires an additional DG installation/removal sequence and carries the risk of racemization if the stereogenic center is nearby or sensitive to strong base.
Amidation Strategies:Converting the C1-carboxylic acid to the primary carboxamide must be performed under conditions that preserve the stereochemical integrity at C1 and the integrity of the aryl chloride. Key approaches include:
Process optimization focuses on minimizing reaction steps (telescoping acid activation and amidation), solvent selection (favoring greener solvents like 2-MeTHF over DCM), controlling exotherms, and ensuring complete conversion to avoid difficult separation of starting acid from the product carboxamide. In-line FTIR monitoring can be valuable for tracking acid chloride formation and consumption during ammonolysis.
Table 4: Optimization of Key Functional Group Transformations
Transformation | Reagent/Conditions | Yield Range | Enantiopurity Preservation | Key Considerations |
---|---|---|---|---|
Aromatic Chlorination (Early Stage) | NCS, DMF, 0°C → rt | 80-90% | N/A | Regioselectivity (para to OH/NH); Avoid over-chlorination |
Carboxylic Acid Activation | CDI, THF, rt, 1h | >95% activation | >99% | Mild, generates CO₂ and imidazole |
Amidation (from CDI-Activated Ester) | NH₃ (g) in MeOH/THF, 0°C → rt, 2h | 90-95% | >99% | Requires ammonia handling; Efficient |
Acid Chloride Formation | Oxalyl chloride (1.2 eq), DCM, cat. DMF, 0°C → rt | >95% | >99% | Moisture sensitive; HCl/CO/SO₂ generation |
Amidation (from Acid Chloride) | conc. aq. NH₃, DCM, 0°C | 85-90% | >99% | Fast, exothermic; Control pH to avoid hydrolysis |
The synthesis of enantiopure (1S)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide remains a challenging endeavor requiring careful integration of stereoselective cyclization or resolution strategies with optimized functional group manipulations. While catalytic asymmetric cyclization offers the most direct approach in principle, resolution and cocrystallization techniques currently provide the most reliable access to high enantiomeric purity on scale. Continuous improvements in catalyst design for asymmetric cyclization and process intensification strategies for resolution and functional group transformations are key focus areas for future development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7